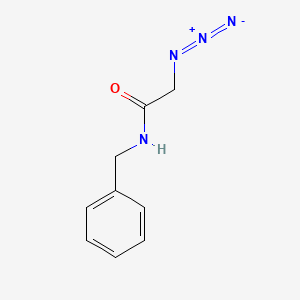

2-azido-N-benzylacetamide

Übersicht

Beschreibung

2-azido-N-benzylacetamide is a chemical compound that has been studied for various applications . It is a type of azide, which are energy-rich molecules with many uses .

Synthesis Analysis

The synthesis of 2-azido-N-benzylacetamide has been achieved from the corresponding anilines via chloroacetylation using chloroacetyl chloride, followed by nucleophilic substitution with sodium azide . The reaction was carried out in a mixture of ethanol/water and then refluxed for 24 hours at 80°C .Molecular Structure Analysis

The molecular structure of 2-azido-N-benzylacetamide is complex and includes various atoms including carbon, hydrogen, nitrogen, and oxygen . The exact atomic coordinates and displacement parameters can be found in the referenced literature .Wissenschaftliche Forschungsanwendungen

Conversion into Diazo Compounds

2-azido-N-benzylacetamide can be converted into diazo compounds . Diazo compounds are widely used in synthetic organic chemistry and have untapped potential in chemical biology . The conversion process involves the design and optimization of a phosphinoester that mediates the efficient conversion of azides into diazo compounds in a phosphate buffer at neutral pH and room temperature .

Synthesis of Diazo Compounds

2-azido-N-benzylacetamide can be used in the synthesis of diazo compounds . The procedure involves dissolving 2-azido-N-benzylacetamide in THF/H2O, adding a phosphine reagent, and stirring the solution under Ar . The resulting diazo compound can be obtained in high yields .

Biotechnological Applications

The synthetic ease of generating 2′-azido RNA from 2-azido-N-benzylacetamide can pave the way for biotechnological applications . This is particularly relevant for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

Safety and Hazards

Azides, including 2-azido-N-benzylacetamide, can be hazardous. They are heat- and shock-sensitive and can explosively decompose with little input of external energy . Exposure to small amounts of sodium azide can result in rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, rapid heart rate, red eyes, clear drainage from the nose, coughing, skin burns, and blisters .

Zukünftige Richtungen

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . Further studies are needed to explore the influence of the position of the azide on its functionality .

Wirkmechanismus

Target of Action

2-Azido-N-benzylacetamide is a chemical compound that has been studied for its potential anticonvulsant activity

Mode of Action

It is known that azides can be converted into diazo compounds, which have a wide range of reactivity and can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles . This broad reactivity could potentially influence the interaction of 2-Azido-N-benzylacetamide with its targets, leading to changes in their function and ultimately affecting neuronal excitability .

Biochemical Pathways

Given its potential anticonvulsant activity, it may influence pathways related to neuronal excitability and synaptic transmission . The conversion of azides into diazo compounds could also have implications for various biochemical processes .

Pharmacokinetics

The compound’s potential as an anticonvulsant suggests that it may have suitable bioavailability and distribution to reach its targets in the nervous system .

Action Environment

The action, efficacy, and stability of 2-Azido-N-benzylacetamide could be influenced by various environmental factors. For instance, the conversion of azides into diazo compounds is reported to occur efficiently in a phosphate buffer at neutral pH and room temperature . This suggests that the physiological environment could play a role in the compound’s action.

Eigenschaften

IUPAC Name |

2-azido-N-benzylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-13-12-7-9(14)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJSSQSSMGVSGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299251 | |

| Record name | 2-Azido-N-(phenylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-benzylacetamide | |

CAS RN |

116433-53-5 | |

| Record name | 2-Azido-N-(phenylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116433-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azido-N-(phenylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

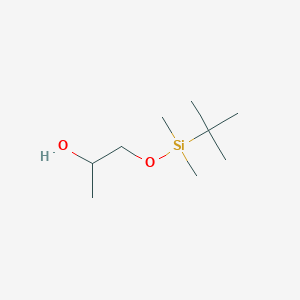

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B3375981.png)

![1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]-](/img/structure/B3375994.png)